![molecular formula C26H23F3N2 B4899100 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Übersicht
Beschreibung
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as A-86929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the activation of the dopamine D1 receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neuronal activity and neurotransmitter release, which has been implicated in the regulation of motor function, reward, and cognition.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to produce a wide range of biochemical and physiological effects, including the modulation of dopamine release and the enhancement of cognitive function. It has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its high selectivity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Zukünftige Richtungen
For research on 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine include the development of more potent analogs and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine modulates dopamine release and neuronal activity.
Wissenschaftliche Forschungsanwendungen
1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2/c27-26(28,29)21-8-5-9-22(17-21)31-14-12-30(13-15-31)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCQLMFRRESDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.